REACTION_CXSMILES
|
CC1C=CC(C(N)C2C=CC=CC=2)=CC=1.[CH:16]1[C:28]2[CH:27]([CH2:29]OC(N[C@H](C(NC(B3OC(CCC(C)CC(O)=O)(C)C(C)(C)O3)CC)=O)CC(C)C)=O)[C:26]3[C:21](=[CH:22][CH:23]=[CH:24][CH:25]=3)[C:20]=2[CH:19]=[CH:18][CH:17]=1.F[P-](F)(F)(F)(F)F.N1(OC(N(C)C)=[N+](C)C)C2C=CC=CC=2N=N1.C(NC(C)C)(C)C.C(OC(=O)C)(=O)C.CN1CCOCC1>CN(C)C=O>[CH2:29]=[C:27]1[C:28]2[C:20](=[CH:19][CH:18]=[CH:17][CH:16]=2)[C:21]2[C:26]1=[CH:25][CH:24]=[CH:23][CH:22]=2 |f:2.3|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
3.4 g
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
CC1=CC=C(C(C2=CC=CC=C2)N)C=C1
|
Name
|
5-[2-[1(RS)-[[N-[(9-fluorenyl)methoxycarbonyl]-L-leucyl]amino]propyl]-4(RS),5,5-trimethyl-1,3,2-dioxaborolan-4-yl]-3(RS)-methylvaleric acid
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1=CC=CC=2C3=CC=CC=C3C(C12)COC(=O)N[C@@H](CC(C)C)C(=O)NC(CC)B1OC(C(O1)(C)CCC(CC(=O)O)C)(C)C
|
Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
F[P-](F)(F)(F)(F)F.N1(N=NC2=C1C=CC=C2)OC(=[N+](C)C)N(C)C
|
Name
|
|
Quantity
|
3 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)NC(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Name
|
|
Quantity
|
11.5 mL
|
Type
|
reactant
|
Smiles
|
CN1CCOCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Name
|
|
Quantity
|
11.5 mL
|
Type
|
reactant
|
Smiles
|
CN1CCOCC1
|
Type
|
CUSTOM
|
Details
|
The resulting mixture was agitated for 100 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
washed three times with dimethylformamide
|
Type
|
STIRRING
|
Details
|
The mixture was agitated for 30 minutes
|
Duration
|
30 min
|
Type
|
STIRRING
|
Details
|
The mixture was agitated for 30 minutes
|
Duration
|
30 min
|
Type
|
WASH
|
Details
|
washed three times with dimethylformamide
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
twice with ethyl acetate, twice with dichloromethane and twice with diethyl ether and then dried under a vacuum
|
Type
|
CUSTOM
|
Details
|
After drying there
|
Reaction Time |
100 min |
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
C=C1C2=CC=CC=C2C3=CC=CC=C13
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |